SKO1 protein
Description
Properties
CAS No. |
149223-66-5 |
|---|---|
Molecular Formula |
C11H10O3 |
Synonyms |
SKO1 protein |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Interactions and Regulatory Mechanisms
SKO1 functions primarily as a transcriptional repressor, regulating genes involved in stress responses. Its activity is modulated by phosphorylation through the Hog1 mitogen-activated protein kinase (MAPK) pathway.
- Phosphorylation by Hog1 : SKO1 is phosphorylated by Hog1 during osmotic stress, which disrupts its interaction with the Ssn6–Tup1 repressor complex, leading to the derepression of stress-responsive genes. This interaction is critical for the adaptive response of yeast cells to high osmolarity environments .
- Role of Protein Kinase A (PKA) : In addition to Hog1, PKA also phosphorylates SKO1, impacting its repressive activity. Mutations that prevent phosphorylation by PKA do not significantly alter SKO1's function under salt stress, indicating a nuanced regulatory mechanism involving multiple kinases .
- Sumoylation : SKO1 undergoes sumoylation after binding to DNA, which affects its ability to interact with target genes. This modification appears to prevent SKO1 from associating with nonspecific genomic sites, thus regulating its transcriptional activity .
Applications in Pathogenesis and Stress Response
Research has shown that SKO1 is involved in various physiological processes beyond osmotic stress response:
- Candida albicans : In this pathogenic yeast, SKO1 acts as a transcriptional repressor of genes related to hyphal formation and pathogenesis. Mutants lacking SKO1 exhibit increased expression of hyphal-related genes without significantly altering virulence in mouse models. This suggests that while SKO1 represses certain pathways, it may also play a role in balancing pathogenicity and survival under stress conditions .
- Oxidative Stress Response : Studies indicate that SKO1 is implicated in the oxidative stress response in C. albicans. Mutants demonstrate altered transcriptional responses to oxidative agents like hydrogen peroxide, highlighting SKO1's role as a mediator of cellular adaptation to oxidative stress .
Case Studies and Experimental Findings
Several studies have documented the functional implications of SKO1 through experimental approaches:
Comparison with Similar Compounds
SKO1 vs. Atf1 (Schizosaccharomyces pombe)
| Feature | SKO1 (S. cerevisiae/C. albicans) | Atf1 (S. pombe) |
|---|---|---|
| Domain | bZIP | bZIP |
| Function | Osmotic/oxidative stress, hyphal repression | Stress response, meiosis |
| DNA Motif | CRE-like (TGACGTCA) | CRE-like |
| Regulation | Phosphorylated by Hog1 and PKA | Phosphorylated by Sty1 MAPK |
| Key Interaction | Ssn6-Tup1 corepressor complex | Prr1/Per1 complexes |
| Specificity | Specialized in osmoregulation | Multifunctional |
Both proteins bind CRE-like motifs, but SKO1 is primarily dedicated to osmotic stress, whereas Atf1 regulates broader processes, including meiosis and oxidative stress. Atf1 also lacks direct PKA-mediated regulation, a key feature of SKO1 .
SKO1 vs. Mig1 (S. cerevisiae)
| Feature | SKO1 | Mig1 |
|---|---|---|
| Domain | bZIP | Zinc finger |
| Function | Stress repression, hyphal inhibition | Glucose repression |
| DNA Motif | CRE | Mig1 sites (GC-rich) |
| Regulation | Hog1/PKA phosphorylation | Snf1 kinase dephosphorylation |
| Complex | Ssn6-Tup1 | Cyc8-Tup1 |
| Stress Role | Osmotic/oxidative stress | Carbon catabolite repression |
While both repress transcription via Ssn6-Tup1/Cyc8-Tup1 complexes, SKO1 and Mig1 regulate distinct pathways. Mig1 is central to glucose repression, whereas SKO1 integrates stress signals .
Stress-Activated Kinases
Hog1 MAPK (S. cerevisiae/C. albicans)
Hog1 directly phosphorylates SKO1 at N-terminal residues (e.g., Ser154, Ser174, Ser192 in S. cerevisiae), disrupting its interaction with the Ssn6-Tup1 corepressor to derepress stress-response genes like GRE2 and ENA1 . In contrast, Hog1 regulates other transcription factors (e.g., Hot1) independently of SKO1 in arsenite stress, highlighting pathway-specific roles .
Cell Wall Integrity (CWI) Pathway Regulators
SKO1 vs. Rlm1 (C. albicans)
| Feature | SKO1 | Rlm1 |
|---|---|---|
| Domain | bZIP | MADS-box |
| Function | Osmoregulation, caspofungin tolerance | Cell wall remodeling |
| DNA Motif | CRE-like | Rlm1 consensus (CGGGAG) |
| Regulation | Hog1/PKA, Psk1 kinase | Rho1-Mpk1 MAPK pathway |
| Interaction | Binds Rlm1 targets indirectly | Directly regulates cell wall genes |
SKO1 and Rlm1 co-regulate caspofungin-induced genes (e.g., ALS1, MNN21), but Rlm1 directly activates cell wall biosynthesis, while SKO1 modulates osmotic adaptation .
Unique Regulatory Mechanisms of SKO1
Dual Kinase Regulation
SKO1 activity is fine-tuned by opposing kinases:
- Hog1 : Phosphorylates SKO1 under osmotic stress, reducing repression.
- PKA: Phosphorylates SKO1 near the bZIP domain (e.g., Ser380, Ser393, Ser399) to enhance repression under high glucose/non-stress conditions . This dual control allows SKO1 to balance stress adaptation with growth .
SUMOylation
In S. cerevisiae, SKO1 is SUMOylated at Lys567, restricting its DNA binding to canonical targets. SUMOylation-deficient mutants bind non-canonical promoters, increasing genomic noise . This post-translational modification is unique among ATF/CREB factors studied.
Cross-Kingdom Functional Divergence
In C. albicans, SKO1 represses hyphal genes (e.g., ECE1, HWP1) via Hog1 phosphorylation, a role absent in S. cerevisiae. This underscores its adaptation to virulence regulation in pathogenic fungi .
Key Research Findings
Phosphorylation Dynamics : SKO1 mutants lacking Hog1 phosphorylation sites (e.g., SKO1(E)) exhibit hyper-repression, impairing salt tolerance .
Network Interactions : SKO1 indirectly regulates RHR2 (glycerol phosphatase) and PTP2 (MAPK phosphatase), linking osmotic signaling to feedback inhibition .
Lifespan Extension: SKO1Δ in S. cerevisiae extends chronological lifespan, implicating stress repression in aging .
Data Tables
Table 1: SKO1 Target Genes and Functions
| Gene | Function | Organism | Binding Motif | Reference |
|---|---|---|---|---|
| ENA21 | Na+ efflux pump | C. albicans | CTATGACGTCAT | |
| GRE2 | Stress detoxification | S. cerevisiae | TGACGTCA | |
| RHR2 | Glycerol metabolism | C. albicans | CRE-like |
Table 2: Comparative Phosphorylation Sites
| Protein | Kinase | Phosphorylation Site | Functional Outcome |
|---|---|---|---|
| SKO1 | Hog1 | Ser154, Ser174, Ser192 | Derepression of stress genes |
| SKO1 | PKA | Ser380, Ser393, Ser399 | Enhanced repression |
| Atf1 | Sty1 | Thr223, Ser227 | Stress-induced activation |
Preparation Methods
Bacterial Expression Systems
Recombinant SKO1 is predominantly expressed in E. coli due to its cost-effectiveness and scalability. Full-length SKO1 and truncated variants are cloned into plasmid vectors with N-terminal GST or hexahistidine (His) tags to facilitate purification. For example, GST-SKO1 constructs expressed in E. coli strain BL21(DE3) yield soluble protein at 18–22°C after induction with 0.1–0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Notably, the inclusion of a GST tag enhances solubility, particularly for SKO1 fragments containing the stress-responsive N-terminal domain.
Codon Optimization and Solubility Enhancements
While E. coli systems are widely used, codon bias can limit SKO1 expression. Strategies such as codon-optimized synthetic genes and co-expression with molecular chaperones (e.g., GroEL/GroES) improve yields. For instance, co-expression with chaperones increases soluble SKO1 yields by 40% in strains grown at 16°C.
Purification Strategies for SKO1
Affinity Chromatography
GST-tagged SKO1 is purified using glutathione-agarose affinity chromatography. Cell lysates are prepared in phosphate-buffered saline (PBS) containing 1% Triton X-100, 1 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitors. After binding to the resin, SKO1 is eluted with 10–20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0). Typical yields range from 2–5 mg per liter of culture. For His-tagged SKO1, immobilized metal affinity chromatography (IMAC) with nickel-nitrilotriacetic acid (Ni-NTA) resin and elution using 250 mM imidazole achieves comparable purity.
Table 1: Buffer Compositions for SKO1 Purification
| Step | Buffer Composition | pH |
|---|---|---|
| Lysis | 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, protease inhibitors | 7.4 |
| Wash (GST) | 50 mM Tris-HCl, 150 mM NaCl, 1 mM dithiothreitol (DTT) | 8.0 |
| Elution (GST) | 50 mM Tris-HCl, 10 mM reduced glutathione | 8.0 |
| Wash (His) | 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole | 7.4 |
| Elution (His) | 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole | 7.4 |
Size-Exclusion Chromatography (SEC)
To ensure monodispersity, purified SKO1 is further polished using SEC on a Superdex 200 Increase column equilibrated with 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM tris(2-carboxyethyl)phosphine (TCEP). SEC removes aggregated species and confirms the protein’s oligomeric state, which is critical for functional assays.
Post-Translational Modifications of SKO1
Phosphorylation by Hog1 and PKA Kinases
SKO1 is phosphorylated by the Hog1 mitogen-activated protein kinase (MAPK) under osmotic stress. In vitro kinase assays using activated Hog1 (purified as a GST fusion) and γ-32P-ATP identify three phosphorylation sites in the N-terminal region (Ser380, Ser393, Ser399). Similarly, protein kinase A (PKA) phosphorylates SKO1 near its bZIP domain, modulating transcriptional repression activity. Mutation of these serine residues to alanine abolishes phosphorylation, as demonstrated by autoradiography.
Sumoylation at Lys567
Sumoylation of SKO1 at Lys567 prevents nonspecific DNA binding. Immunoprecipitation (IP) with anti-SUMO antibodies followed by immunoblotting detects sumoylated SKO1 in yeast lysates. A lysine-to-arginine mutation (K567R) eliminates this modification, confirming the site’s role. Notably, sumoylation occurs constitutively and is independent of osmotic stress.
Quality Control and Functional Validation
SDS-PAGE and Western Blotting
Purity and molecular weight are assessed by SDS-PAGE (12% gel), with Coomassie staining showing a major band at ~75 kDa for full-length GST-SKO1. Western blotting using anti-GST or anti-His antibodies validates identity, while anti-phosphoserine antibodies confirm phosphorylation.
DNA-Binding Assays
Electrophoretic mobility shift assays (EMSAs) using a 32P-labeled DNA probe containing the SKO1 consensus motif (TGAC/GTCA) demonstrate specific binding. SKO1’s affinity increases 14.2-fold when complexed with GCN4, as shown by biolayer interferometry (equilibrium dissociation constant K<sub>D</sub> = 2.6 nM).
Table 2: Functional Assays for SKO1
Applications in Stress Response Studies
Q & A
Q. What is the primary molecular function of SKO1 in Saccharomyces cerevisiae, and how can this be experimentally validated?
SKO1 encodes a basic leucine zipper (bZIP) transcription factor belonging to the ATF/CREB family. It acts as a transcriptional repressor by binding to CRE motifs (e.g., TGACGTCA) and interacts with corepressors like Cyc8 and Tup1-Ssn6 complexes to regulate stress-responsive genes such as SUC2 (invertase) and ENA1 (sodium exporter). Methodological validation:
Q. How does SKO1 participate in glucose repression pathways, and what experimental models are used to study its role?
SKO1 synergizes with MIG1, a zinc finger repressor, to mediate glucose-dependent repression of SUC2. Kinetic mRNA analysis reveals a biphasic repression mechanism: rapid MIG1-dependent repression and slower SKO1-mediated stabilization of repression . Experimental design:
- Compare SUC2 mRNA dynamics in wild-type vs. MIG1Δ or SKO1Δ strains using time-course glucose-shift experiments .
- Analyze promoter activity with luciferase reporters fused to SUC2 CRE motifs under varying glucose conditions .
Advanced Research Questions
Q. What post-translational modifications regulate SKO1’s dual role as a repressor and activator, and how can conflicting phosphorylation data be resolved?
SKO1 undergoes phosphorylation by both Hog1 (MAP kinase) and PKA. Hog1-dependent phosphorylation converts SKO1 into an activator by recruiting SAGA/SWI/SNF complexes, while PKA phosphorylation stabilizes its repressive function. Contradictions arise from overlapping phosphorylation sites (e.g., residues 309–420) affecting downstream outcomes . Methodological approaches:
Q. How can researchers identify novel SKO1 target genes under caspofungin-induced osmotic stress, and what bioinformatics tools are recommended?
ChIP-seq data reveal SKO1 binding to promoters of osmoregulatory genes (e.g., PTP2) and MAPK pathway components. Enrichment analysis (GO, KEGG) can prioritize targets linked to stress adaptation . Experimental workflow:
- Conduct ChIP-seq in caspofungin-treated yeast, using anti-SKO1 antibodies for immunoprecipitation .
- Validate candidates via RNA-seq or CRISPRi-mediated repression followed by phenotypic assays (e.g., sodium tolerance tests) .
Q. What strategies are effective for mapping SKO1-corepressor interaction domains, and how do conflicting structural studies inform experimental design?
SKO1’s repression domain (aa 201–427) mediates binding to Cyc8-Tup1. Conflicting data on Hog1’s role in disrupting these interactions necessitate domain-specific mutagenesis . Methodology:
- Generate alanine-scanning mutants within aa 201–427 and test interactions via yeast two-hybrid or co-IP .
- Use fluorescence anisotropy to quantify binding affinity of wild-type vs. mutant SKO1 peptides to Cyc8 .
Data Contradiction Analysis
Q. How do discrepancies in SKO1’s cell cycle arrest phenotype (G1 vs. shmoo morphology) inform overexpression studies?
SKO1 overexpression causes G1 arrest in standard media but induces shmoo formation under mating-pheromone conditions, suggesting context-dependent roles. Resolution strategies:
- Perform time-lapse microscopy to track cell cycle progression in GAL1-SKO1 strains under controlled induction .
- Combine flow cytometry (DNA content) with morphometric analysis to distinguish G1 arrest from mating-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
